molecular formula C14H12FNO4S B2468446 3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid CAS No. 379725-45-8

3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid

Cat. No.: B2468446
CAS No.: 379725-45-8
M. Wt: 309.31
InChI Key: WVFRAPNZMVYAAR-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid is a benzoic acid derivative featuring a sulfonamide group at the 3-position of the benzene ring. The sulfonamide moiety is substituted with a 3-fluoro-4-methylphenyl group, introducing both electron-withdrawing (fluorine) and hydrophobic (methyl) properties. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active sulfonamides, which are known for their antibacterial, diuretic, and enzyme-inhibitory activities .

Properties

IUPAC Name

3-[(3-fluoro-4-methylphenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c1-9-5-6-12(8-13(9)15)21(19,20)16-11-4-2-3-10(7-11)14(17)18/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFRAPNZMVYAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid typically involves the following steps:

    Nitration: The starting material, 3-fluoro-4-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Acylation: The amine group is acylated with benzoic acid derivatives to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions such as:

  • Use of catalysts to increase reaction rates.
  • Controlled temperature and pressure to ensure high yield and purity.
  • Continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles.

    Reduction Reactions: The sulfonamide group can be reduced to an amine.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate.

Major Products

  • Substitution reactions yield various substituted benzoic acids.
  • Reduction reactions yield amine derivatives.
  • Oxidation reactions yield carboxylic acid derivatives.

Scientific Research Applications

3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Pathways: It may affect various biochemical pathways, including those involved in inflammation and microbial growth.

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

  • 4-[(4-Fluoro-3-methylphenyl)sulfonylamino]benzoic acid (CAS 327091-30-5): This positional isomer has the sulfonamido group at the 4-position of the benzoic acid ring. The 3-fluoro-4-methyl substitution on the phenylsulfonamide is retained. Key differences include: Bioavailability: The 4-position sulfonamido group may alter hydrogen-bonding interactions with biological targets compared to the 3-position analog . pKa: Predicted pKa of 4.06 (similar to the target compound), suggesting comparable ionization under physiological conditions .
  • 3-Fluoro-4-(methylsulfonamido)benzoic Acid (CAS 716361-59-0): This derivative replaces the aryl sulfonamide with a methylsulfonamide group at the 4-position. Synthetic Accessibility: Methylsulfonamides are simpler to synthesize than aryl analogs, as seen in coupling strategies involving anthranilic acids .

Functional Group Modifications

  • Methyl 3-benzenesulfonamidobenzoate (CAS 2297-06-5) :
    This compound substitutes the carboxylic acid with a methyl ester and lacks fluorine/methyl groups on the sulfonamide.

    • Acidity : The ester group (pKa ~0) is less acidic than the carboxylic acid (pKa ~4), impacting ionization and membrane permeability .
    • Structural Similarity : High similarity score (0.81) due to the shared sulfonamido-benzoate backbone, but reduced biological activity is expected due to the absence of fluorine .
  • 3-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid (CAS 927638-23-1): Features an ethoxy group adjacent to the fluorine on the aryl ring. Electronic Effects: The electron-donating ethoxy group may decrease sulfonamide acidity, altering binding to targets like carbonic anhydrase .

Bulky Aryl Substitutions

  • 3-((2,3,5,6-Tetramethylphenyl)sulfonamido)benzoic acid (CAS 838818-53-4) :
    The tetramethylphenyl group significantly increases hydrophobicity (logP ~3.5 predicted).
    • Membrane Permeability : Enhanced lipophilicity may improve cell penetration but reduce aqueous solubility .
    • Target Selectivity : Bulky substituents could restrict binding to narrower enzyme pockets, limiting broad-spectrum activity .

Antibacterial Activity

Studies on 3-(substituted sulfonamido)benzoic acid derivatives (e.g., from ) highlight the importance of fluorine and methyl groups:

  • Target Compound : The 3-fluoro-4-methyl group likely enhances antibacterial efficacy against Gram-negative bacteria by improving lipid bilayer penetration and target binding .
  • Simpler Derivatives : Compounds lacking fluorine (e.g., methylsulfonamides) show reduced activity, underscoring fluorine’s role in electronic modulation .

Enzyme Inhibition

  • Carbonic Anhydrase (CA) Inhibition: Sulfonamides are classic CA inhibitors. The target compound’s fluorine may strengthen interactions with zinc in the active site, akin to acetazolamide (a known CA inhibitor in Sublibrary H) .
  • Tyrosine Kinase Inhibition : Bulky derivatives like DR-3-111 () use pentafluorophenyl groups for covalent binding, whereas the target compound’s smaller substituents may favor reversible inhibition .

Key Properties

Compound Molecular Weight pKa (Predicted) LogP (Predicted)
Target Compound 309.31 4.06 2.1
4-[(4-Fluoro-3-methylphenyl)sulfonylamino]benzoic acid 309.31 4.06 2.1
3-Fluoro-4-(methylsulfonamido)benzoic Acid 233.22 ~3.5 1.3
Methyl 3-benzenesulfonamidobenzoate 275.29 ~0 2.8

Biological Activity

3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid is a sulfonamide derivative with notable biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. Its structure features a benzoic acid moiety substituted with a sulfonamide group, which is crucial for its biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₃F₁N₁O₄S
  • Molecular Weight : 296.32 g/mol
  • Functional Groups : The compound contains a sulfonamide group and a fluorinated aromatic ring, which influence its lipophilicity and biological activity.

Research indicates that this compound exhibits significant inhibition of lipoxygenase enzymes, which are involved in the metabolism of arachidonic acid. This inhibition is critical in mediating inflammatory responses, thus suggesting potential therapeutic applications in treating conditions such as asthma and arthritis.

1. Anti-inflammatory Effects

The compound's ability to inhibit lipoxygenase suggests it can reduce inflammation. In vitro studies show that it effectively decreases the production of inflammatory mediators, making it a candidate for further development in anti-inflammatory therapies.

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. Its efficacy against pathogens indicates its potential use as an antimicrobial agent in clinical settings.

Case Studies

  • Lipoxygenase Inhibition Study :
    • Objective : To evaluate the inhibitory effects of the compound on lipoxygenase activity.
    • Method : Enzyme assays were conducted to measure the IC50 values.
    • Results : The compound exhibited an IC50 value indicating potent inhibition compared to standard inhibitors.
  • Antimicrobial Efficacy Assessment :
    • Objective : To assess the antimicrobial activity against specific bacterial strains.
    • Method : Disk diffusion and broth microdilution methods were employed.
    • Results : The compound showed significant zones of inhibition against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compoundC₁₄H₁₃F₁N₁O₄SFluorine substitution enhances potencyAnti-inflammatory, Antimicrobial
3-(4-methylbenzenesulfonamido)benzoic acidC₁₄H₁₃N₁O₄SLacks fluorine; lower potencyAntimicrobial
3-(4-fluorobenzenesulfonamido)benzoic acidC₁₄H₁₂F₁N₁O₄SFluorine enhances potency against specific bacteriaAntimicrobial

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid, and how can reaction yields be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with sulfonamide coupling between 3-fluoro-4-methylbenzenesulfonyl chloride and 3-aminobenzoic acid. Reaction optimization includes:

  • Using anhydrous conditions and catalysts like pyridine to absorb HCl byproducts, enhancing reaction efficiency .
  • Temperature control (e.g., 0–5°C during sulfonylation to minimize side reactions) .
  • Post-reaction purification via recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 19F^{19}\text{F} NMR to confirm fluorine substitution patterns (δ ≈ -110 ppm for meta-fluoro groups) and 1H^{1}\text{H} NMR to verify sulfonamide proton environments (δ 7.5–8.5 ppm for aromatic protons) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and identify trace impurities .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode to confirm the molecular ion peak ([M-H]^- at m/z 321.2) .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against cyclooxygenase (COX) isoforms using fluorogenic substrates, leveraging structural similarities to salicylic acid derivatives .
  • In Vitro Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to evaluate preliminary toxicity thresholds (IC50_{50} values) .

Advanced Research Questions

Q. How can contradictions in bioactivity data between in vitro and in vivo models be systematically addressed?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure metabolic stability using liver microsomes (e.g., rat S9 fractions) to identify rapid degradation pathways .
  • Prodrug Modification : Introduce ester or amide prodrug moieties to enhance bioavailability, guided by computational solubility predictions (e.g., LogP optimization) .
  • Tissue Distribution Studies : Radiolabel the compound with 18F^{18}\text{F} for PET imaging to track in vivo biodistribution .

Q. What computational approaches are effective for elucidating structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with COX-2 active sites, focusing on sulfonamide hydrogen bonding with Arg120 and Tyr355 .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict regioselectivity in electrophilic substitution reactions .
  • Machine Learning (ML) : Train QSAR models on fluorinated benzoic acid derivatives to predict anti-inflammatory activity .

Q. How can synthetic routes be optimized to scale up production while maintaining reproducibility?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous-flow reactors for sulfonamide coupling, reducing reaction times and improving heat dissipation .
  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize molar ratios, solvent polarity, and catalyst loading (e.g., FeCl3_3 at 0.5 mol%) .
  • In-Line Analytics : Use FTIR probes to monitor reaction progress in real time, ensuring consistent intermediate formation .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported enzyme inhibition IC50_{50} values across studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Adopt uniform buffer systems (e.g., pH 7.4 PBS) and substrate concentrations to minimize variability .
  • Orthogonal Validation : Confirm activity using alternative methods (e.g., fluorescence polarization vs. calorimetry) .
  • Impurity Profiling : Characterize batch-specific impurities via LC-MS to rule out interference in bioassays .

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